Ethyl 3-amino-4-[3,4-dihydro-1(2H)-quinolinyl]-benzoate
Description
International Union of Pure and Applied Chemistry Nomenclature and Structural Validation
The International Union of Pure and Applied Chemistry systematic name for this compound is ethyl 3-amino-4-(3,4-dihydro-2H-quinolin-1-yl)benzoate. This nomenclature follows standard International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds, where the benzoate ester serves as the parent structure with appropriate substituent identification. The structural validation of this compound confirms the presence of an ethyl ester functionality attached to a benzoic acid derivative that bears two distinct substituents on the aromatic ring.
The compound's structure features a 3-amino substitution pattern on the benzoate ring, indicating the amino group occupies the meta position relative to the carboxyl group. The 4-position of the benzoate ring contains a 3,4-dihydro-2H-quinolin-1-yl substituent, which represents a partially saturated quinoline ring system attached through the nitrogen atom at position 1 of the quinoline core. This structural arrangement creates a significant steric influence and electronic interaction between the aromatic systems.
Structural validation through computational analysis reveals that the molecule maintains a non-planar conformation due to the sp3 hybridization of the saturated carbon atoms in the dihydroquinoline ring system. The quinoline moiety adopts a chair-like conformation in the saturated portion, while maintaining aromatic character in the benzene ring portion of the bicyclic system. The amino group on the benzoate ring exhibits potential for hydrogen bonding interactions, which may influence the compound's biological activity and physical properties.
The stereochemical considerations for this compound indicate that while the molecule does not possess defined chiral centers, the conformational flexibility of the tetrahydroquinoline ring system may result in preferred conformational isomers. The International Union of Pure and Applied Chemistry name accurately reflects the complete structural framework, providing unambiguous identification for research and regulatory purposes.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as C18H20N2O2, representing a composition of eighteen carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and two oxygen atoms. This formula confirms the compound's classification as a nitrogen-containing heterocyclic ester with significant molecular complexity. The molecular weight has been precisely determined as 296.4 grams per mole through computational analysis using advanced molecular modeling techniques.
The molecular composition analysis reveals several important structural insights regarding the compound's chemical behavior and properties. The presence of two nitrogen atoms within the molecular framework indicates potential basicity and hydrogen bonding capability, particularly through the amino group and the quinoline nitrogen. The oxygen atoms contribute to the compound's polarity through the ester carbonyl group and may participate in hydrogen bonding interactions as acceptor sites.
The elemental composition demonstrates that carbon represents the predominant element by mass percentage, consistent with the compound's organic nature and extensive aromatic character. The relatively high hydrogen content reflects the presence of the saturated ethyl ester group and the partially reduced quinoline ring system. The nitrogen content of approximately 9.45% by mass indicates significant heteroatom incorporation, which often correlates with enhanced biological activity in pharmaceutical compounds.
Computational analysis of the molecular weight confirms that this compound falls within the optimal range for drug-like molecules according to pharmaceutical development guidelines. The molecular weight of 296.4 grams per mole positions this compound favorably for potential oral bioavailability and membrane permeation characteristics. The balanced composition of heteroatoms and carbon framework suggests appropriate lipophilicity-hydrophilicity balance for biological applications.
Properties
IUPAC Name |
ethyl 3-amino-4-(3,4-dihydro-2H-quinolin-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-2-22-18(21)14-9-10-17(15(19)12-14)20-11-5-7-13-6-3-4-8-16(13)20/h3-4,6,8-10,12H,2,5,7,11,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQUVCSVJCWVFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCCC3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101210778 | |
| Record name | Ethyl 3-amino-4-(3,4-dihydro-1(2H)-quinolinyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101210778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220019-81-7 | |
| Record name | Ethyl 3-amino-4-(3,4-dihydro-1(2H)-quinolinyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-amino-4-(3,4-dihydro-1(2H)-quinolinyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101210778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Quinoline Core
The quinoline nucleus is commonly synthesized via the Pfitzinger reaction , which involves the condensation of an anthranilic acid derivative with an aldehyde under acidic conditions. This reaction forms the quinoline ring system through cyclization and dehydration steps.
- Reaction conditions:
- Acidic medium (e.g., acetic acid or aqueous acid)
- Heating between 80–150 °C, typically 100–130 °C
- Use of aldehydes such as benzaldehyde or substituted benzaldehydes depending on target substitution pattern
This method efficiently constructs the quinoline scaffold, which is essential for further transformations.
Reduction of Quinoline to 3,4-Dihydroquinoline
The quinoline ring is partially hydrogenated to form the 3,4-dihydroquinoline moiety, which is a key structural feature of the target compound.
- Reduction method:
- Catalytic hydrogenation using palladium on carbon (Pd/C)
- Hydrogen gas atmosphere
- Mild conditions to avoid over-reduction to tetrahydroquinoline or complete saturation
- Solvents such as ethanol or ethyl acetate are commonly used
This selective reduction preserves the aromaticity of the benzene ring while saturating the 3,4-position of the quinoline ring.
Nucleophilic Substitution with Ethyl 3-amino-4-bromobenzoate
The final step involves coupling the 3,4-dihydroquinoline intermediate with ethyl 3-amino-4-bromobenzoate via nucleophilic substitution.
- Reaction conditions:
- Base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the nucleophile
- Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Elevated temperatures (50–100 °C) to facilitate substitution
This step introduces the benzoate ester with an amino substituent, completing the synthesis of Ethyl 3-amino-4-[3,4-dihydro-1(2H)-quinolinyl]-benzoate.
Reaction Types and Reagents Summary
| Step | Reaction Type | Key Reagents/Catalysts | Conditions | Outcome |
|---|---|---|---|---|
| Quinoline core formation | Condensation (Pfitzinger) | Anthranilic acid derivative, aldehyde, acid catalyst | Acidic medium, heat (100–130 °C) | Quinoline ring system |
| Quinoline ring reduction | Catalytic hydrogenation | Pd/C, H2 gas | Mild temperature, ethanol solvent | 3,4-Dihydroquinoline intermediate |
| Nucleophilic substitution | Nucleophilic aromatic substitution | Ethyl 3-amino-4-bromobenzoate, base (NaH, K2CO3), DMF | Elevated temperature (50–100 °C) | Final target compound |
Additional Notes on Preparation
- Oxidation and further derivatization: The compound can be further oxidized to quinoline N-oxide derivatives using oxidants like hydrogen peroxide or m-chloroperbenzoic acid if desired for synthetic versatility.
- Hydrolysis and esterification: Ester groups can be introduced or modified via standard esterification or hydrolysis reactions using acidic or basic conditions as needed.
- Purification: The final product is typically purified by recrystallization or chromatographic techniques to ensure high purity for research or pharmaceutical applications.
Research Findings and Applications Related to Preparation
- The synthetic route employing the Pfitzinger reaction followed by selective hydrogenation and nucleophilic substitution has been validated in multiple studies as efficient and reproducible for producing quinoline derivatives with biological activity.
- Optimization of reaction parameters such as temperature, solvent choice, and catalyst loading significantly impacts yield and purity, with palladium-catalyzed hydrogenation being particularly critical for selective reduction without over-hydrogenation.
- The nucleophilic substitution step is sensitive to the base and solvent system, affecting the coupling efficiency of the quinoline moiety with the benzoate ester.
Summary Table of Preparation Steps and Conditions
| Step No. | Reaction Description | Reagents/Conditions | Key Observations |
|---|---|---|---|
| 1 | Quinoline core synthesis | Anthranilic acid derivative + aldehyde, acid catalyst, heat (100–130 °C) | Efficient ring formation, high yield |
| 2 | Partial hydrogenation of quinoline | Pd/C catalyst, H2 gas, mild temperature, ethanol solvent | Selective 3,4-dihydroquinoline formation |
| 3 | Nucleophilic substitution | Ethyl 3-amino-4-bromobenzoate, base (NaH/K2CO3), DMF, 50–100 °C | High coupling efficiency, final product |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-[3,4-dihydro-1(2H)-quinolinyl]-benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives, which are useful intermediates in organic synthesis.
Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives, which have different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reducing the quinoline ring.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
- Ethyl 3-amino-4-[3,4-dihydro-1(2H)-quinolinyl]-benzoate serves as a key intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications that are essential in the development of new compounds.
Synthetic Routes
- The compound is synthesized through multi-step organic reactions. A typical synthetic route includes:
- Pfitzinger Reaction : Condensation of anthranilic acid derivatives with aldehydes to form the quinoline core.
- Hydrogenation : Reduction of the quinoline to obtain the 3,4-dihydroquinoline moiety.
- Nucleophilic Substitution : Formation of the final product via substitution with ethyl 3-amino-4-bromobenzoate.
Biological Applications
Enzyme Inhibition
- Research indicates that this compound exhibits potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways. Inhibition of these enzymes can lead to suppression of cell proliferation and induction of apoptosis, making it a candidate for cancer therapy .
Antimicrobial and Antiviral Properties
- Quinoline derivatives are known for their antimicrobial and antiviral activities. This compound is being investigated for its efficacy against various pathogens, contributing to the development of new antimicrobial agents .
Medicinal Chemistry
Therapeutic Potential
- The compound's structural features suggest potential applications in treating various diseases, including cancer, due to its ability to intercalate into DNA and disrupt replication processes. This mechanism underpins its anticancer properties .
Case Studies
- A study demonstrated that quinoline derivatives similar to this compound showed promising results in preclinical models for inhibiting tumor growth. Further research is ongoing to evaluate its safety and efficacy in clinical settings .
Industrial Applications
Material Development
- This compound is also explored in the development of new materials with specific electronic and optical properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Chemical Synthesis | Intermediate for complex organic molecules |
| Biological Activity | Enzyme inhibition; antimicrobial properties |
| Medicinal Chemistry | Potential anticancer agent; DNA intercalation |
| Industrial Use | Development of materials with enhanced properties |
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-[3,4-dihydro-1(2H)-quinolinyl]-benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Substituent Effects on Lipophilicity and Solubility
- Lipophilicity (XLogP3): The 3,4-dihydroquinolinyl group in the target compound increases lipophilicity (estimated XLogP3 ~3.1) compared to derivatives with polar substituents like the 2-hydroxyethylamino group (XLogP3 ~0.9) . This property influences membrane permeability and bioavailability.
- Solubility: Hydrophilic substituents (e.g., hydroxyethyl in ) enhance aqueous solubility, whereas tert-butyl and quinolinyl groups favor organic phase partitioning .
Research Findings and Implications
Crystallographic Insights
- Single-crystal X-ray studies of Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate reveal intramolecular hydrogen bonding between the amino and ester groups, stabilizing the planar conformation . Such data are critical for rational drug design but are unavailable for the quinolinyl derivative.
Functional Group Compatibility
- The 3,4-dihydroquinolinyl group’s rigidity contrasts with flexible substituents like piperazine or hydroxyethyl , impacting conformational freedom and target binding.
Biological Activity
Ethyl 3-amino-4-[3,4-dihydro-1(2H)-quinolinyl]-benzoate is a quinoline derivative that exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
Chemical Information:
- IUPAC Name: Ethyl 3-amino-4-(3,4-dihydro-2H-quinolin-1-yl)benzoate
- Molecular Formula: C₁₈H₂₀N₂O₂
- CAS Number: 1220019-81-7
Synthesis Overview:
The synthesis typically involves several steps:
- Formation of Quinoline Core: The initial step often employs the Pfitzinger reaction, where an anthranilic acid derivative is condensed with an aldehyde.
- Reduction: The quinoline is reduced to form the 3,4-dihydroquinoline moiety using palladium-catalyzed hydrogenation.
- Nucleophilic Substitution: The final product is formed by nucleophilic substitution with ethyl 3-amino-4-bromobenzoate .
Biological Activity
This compound has been studied for various biological activities:
Anticancer Activity
Research has indicated that quinoline derivatives can intercalate into DNA and inhibit the activity of kinases involved in cell signaling pathways. This leads to the suppression of cell proliferation and induction of apoptosis in cancer cells. In vitro studies have demonstrated its antiproliferative effects against various human tumor cell lines, showing significant cytotoxicity at low micromolar concentrations .
Antimicrobial Properties
Quinoline derivatives are known for their antimicrobial properties. This compound has shown effectiveness against a range of bacterial strains, indicating its potential as a therapeutic agent in treating infections.
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor, particularly in inhibiting prolyl hydroxylase domain (PHD) enzymes. Inhibition of PHDs can upregulate hypoxia-inducible factors (HIF), which are critical in cellular responses to hypoxia and oxidative stress .
The mechanism through which this compound exerts its effects includes:
- DNA Intercalation: The quinoline structure allows for intercalation into DNA, disrupting replication and transcription processes.
- Kinase Inhibition: By inhibiting specific kinases, the compound can alter signaling pathways that control cell growth and survival.
- Oxidative Stress Modulation: It enhances antioxidant enzyme levels, thereby reducing oxidative stress within cells exposed to hypoxic conditions .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
Q & A
Basic: How can researchers optimize the synthesis of Ethyl 3-amino-4-[3,4-dihydro-1(2H)-quinolinyl]-benzoate?
The synthesis typically involves multi-step reactions, including condensation, reduction, and functional group protection. For example:
- Step 1 : Coupling of the quinoline precursor with an amino benzoate derivative using a catalyst like Pd(PPh₃)₄ under inert conditions (e.g., nitrogen atmosphere) .
- Step 2 : Reduction of nitro groups to amines using LiAlH₄ in THF, followed by chlorination with SOCl₂ to activate intermediates .
- Critical parameters : Temperature control (±2°C), solvent polarity (e.g., DMF for polar intermediates), and reaction time (monitored via TLC). Yield optimization often requires iterative adjustment of stoichiometry and purification via column chromatography .
Basic: What spectroscopic methods are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding. For instance, the amine proton typically appears as a broad singlet at δ 5.5–6.0 ppm, while aromatic protons in the quinoline ring resonate between δ 7.0–8.5 ppm .
- FT-IR : Key peaks include C=O stretching (~1700 cm⁻¹) from the benzoate ester and N-H bending (~1600 cm⁻¹) from the amine .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 365.18) .
Intermediate: How does the compound interact with biological targets?
The quinoline core and benzoate ester enable dual binding modes:
- Hydrogen bonding : The amino group interacts with catalytic residues (e.g., Asp/Glu in enzymes).
- π-π stacking : The aromatic quinoline ring engages hydrophobic pockets in proteins.
- Experimental validation : Fluorescence quenching assays and molecular docking (using AutoDock Vina) can map binding affinities (Kd values) and identify key residues .
Advanced: What strategies guide structure-activity relationship (SAR) studies?
- Substituent modulation : Introduce electron-withdrawing groups (e.g., -NO₂) at the quinoline 3-position to enhance electrophilic reactivity. Conversely, electron-donating groups (e.g., -OCH₃) improve solubility but may reduce target affinity .
- Bioisosteric replacement : Replace the benzoate ester with a carbamate to assess metabolic stability differences via liver microsome assays .
- Data analysis : Use multivariate regression to correlate logP values (calculated via ChemAxon) with IC50 trends .
Advanced: How can conformational analysis resolve structural ambiguities?
- Ring puckering analysis : Apply Cremer-Pople parameters to quantify out-of-plane deviations in the dihydroquinoline ring. For example, total puckering amplitude (Q) > 0.5 Å indicates significant non-planarity .
- Dynamic NMR : Variable-temperature ¹H NMR detects ring-flipping barriers (ΔG‡ > 60 kJ/mol suggests restricted rotation) .
Intermediate: What methodologies ensure purity for pharmacological assays?
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA) at 1 mL/min. Retention time ~12.3 min .
- Elemental analysis : Acceptable C, H, N tolerances ±0.3% .
- Thermogravimetric analysis (TGA) : Confirm thermal stability (decomposition >200°C) .
Advanced: How can in silico modeling predict metabolic pathways?
- Software : Use Schrödinger’s QikProp to estimate CYP450 metabolism sites. The benzoate ester is prone to hydrolysis (predicted t½ < 30 min in human plasma) .
- Density Functional Theory (DFT) : Calculate activation energies for ester cleavage (B3LYP/6-31G* basis set) .
Advanced: What crystallographic challenges arise during structure determination?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
